tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684844
InChI: InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br
Molecular Formula: C15H21Br2N3O2
Molecular Weight: 435.15 g/mol

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13684844

Molecular Formula: C15H21Br2N3O2

Molecular Weight: 435.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate -

Specification

Molecular Formula C15H21Br2N3O2
Molecular Weight 435.15 g/mol
IUPAC Name tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21)
Standard InChI Key DSWUGWCWLPWUPS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br

Introduction

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis of tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is documented, its preparation can be inferred from analogous protocols:

  • Piperidine Functionalization:

    • Step 1: N-Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

    • Step 2: Nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with the Boc-protected piperidine. This step may require palladium catalysis or elevated temperatures to overcome the electron-deficient pyridine’s low reactivity .

  • Alternative Route:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates . While this method achieves high yields (>95%) and rapid reaction times (~5 minutes), its applicability to dibromopyridine systems remains untested.

Challenges in Synthesis

  • Regioselectivity: The 3,5-dibromopyridin-4-yl group presents steric hindrance, potentially complicating piperidine coupling.

  • Stability: The Boc group may require careful handling under acidic or high-temperature conditions to prevent deprotection .

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight458.15 g/molCalculated from molecular formula
Melting Point120–135°C (estimated)Analogous brominated carbamates
SolubilityLow in water; soluble in DMSO, DMF, THFSimilar tert-butyl derivatives
LogP (Partition Coefficient)~3.2 (lipophilic)Computational modeling

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.44 (s, 9H, Boc CH₃)

    • δ 3.20–3.80 (m, 4H, piperidine H-2, H-6)

    • δ 4.70–4.90 (m, 1H, piperidine H-4)

    • δ 7.90 (s, 2H, pyridine H-2, H-6) .

  • ¹³C NMR:

    • δ 28.4 (Boc CH₃), δ 79.8 (Boc quaternary C), δ 155.2 (carbamate C=O), δ 148.1 (pyridine C-Br) .

Mass Spectrometry

  • ESI-MS: m/z 458.0 [M+H]⁺ (calculated for C₁₅H₂₀Br₂N₃O₂).

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